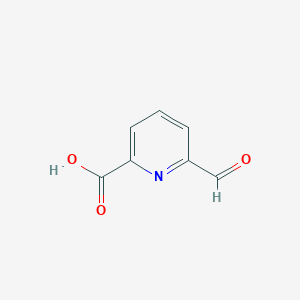

6-Formylpyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-formylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUQNAWDINBWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555208 | |

| Record name | 6-Formylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499214-11-8 | |

| Record name | 6-Formylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Formylpyridine-2-carboxylic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6-formylpyridine-2-carboxylic acid, a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery and materials science. This document delves into the compound's core chemical properties, provides detailed synthetic protocols, explores its reactivity, and highlights its applications, with a particular focus on its role in the development of novel therapeutics.

Molecular Overview and Physicochemical Properties

This compound, also known as 6-formylpicolinic acid, is an organic compound featuring a pyridine ring substituted with a carboxylic acid group at the 2-position and a formyl (aldehyde) group at the 6-position.[1][2] This unique arrangement of functional groups imparts a rich and versatile chemical reactivity to the molecule, making it a valuable intermediate in organic synthesis.[1][3]

The molecular formula of this compound is C₇H₅NO₃, and it has a molecular weight of 151.12 g/mol .[1][2][4] Its structure is characterized by the presence of three key reactive sites: the pyridine nitrogen, the carboxylic acid, and the aldehyde.[3] The proximity of these functional groups on the pyridine scaffold significantly influences the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 499214-11-8 | [2] |

| Molecular Formula | C₇H₅NO₃ | [1][2][4] |

| Molecular Weight | 151.12 g/mol | [1][2][4] |

| Appearance | Solid | |

| SMILES | O=Cc1cccc(n1)C(=O)O | |

| InChI Key | DAUQNAWDINBWER-UHFFFAOYSA-N |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile. Understanding its spectral characteristics is crucial for reaction monitoring and product characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the carboxylic acid proton. The aromatic protons will appear as a multiplet in the aromatic region (typically δ 7.0-9.0 ppm). The aldehyde proton will be a singlet in the downfield region (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The carboxylic acid proton will also be a broad singlet, typically found even further downfield (δ 10-13 ppm), and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbonyl carbons of the carboxylic acid and aldehyde will be the most downfield, typically in the range of δ 160-200 ppm.[3] The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm).

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which is often broadened due to hydrogen bonding.[5] Two distinct carbonyl (C=O) stretching bands will be present: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the aldehyde (around 1680-1715 cm⁻¹).[6][7]

2.3. Mass Spectrometry (MS)

In mass spectrometry, this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of small molecules such as CO, CO₂, and H₂O, providing further structural information.[8] Common fragments may include the loss of the formyl group or the carboxylic acid group.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, often involving the oxidation of a corresponding methyl or hydroxymethyl precursor.

Experimental Protocol: Synthesis of this compound

This protocol describes a common synthetic route starting from 6-methylpyridine-2-carboxylic acid.

Diagram 1: Synthetic Pathway

Caption: Oxidation of 6-methylpyridine-2-carboxylic acid.

Materials:

-

6-Methylpyridine-2-carboxylic acid

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylpyridine-2-carboxylic acid in dioxane.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the selenium byproduct.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

-

Filter the crude product and wash with cold water.

-

For purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Causality: The choice of selenium dioxide as the oxidizing agent is due to its specificity for oxidizing benzylic methyl groups to aldehydes. Dioxane is used as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, suitable for reflux conditions.

Chemical Reactivity and Derivatization

The bifunctional nature of this compound allows for a wide range of chemical transformations, making it a valuable scaffold for building more complex molecules.[1][3]

Diagram 2: Reactivity of this compound

Caption: Key reactions of the aldehyde and carboxylic acid functionalities.

4.1. Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification).[1][9][10] These esters are important intermediates in the synthesis of various derivatives.[11]

-

Amidation: Reaction with amines, often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC), yields amides.

4.2. Reactions of the Aldehyde Group

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).[1]

-

Oxidation: Stronger oxidizing agents will oxidize the aldehyde to a carboxylic acid, resulting in pyridine-2,6-dicarboxylic acid.

-

Condensation Reactions: The aldehyde group can participate in various condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds.[1]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural motif of this compound has made it a valuable starting material for the synthesis of biologically active compounds.

5.1. Telomerase Inhibitors

A significant application of this compound is in the development of telomerase inhibitors.[11] Telomerase is an enzyme that is overexpressed in many cancer cells and is crucial for their immortalization. By inhibiting telomerase, it is possible to induce senescence and apoptosis in cancer cells. Derivatives of this compound, particularly esters and amides, have shown promising in vitro telomerase inhibitory activity and in vivo tumor suppression.[11]

Structure-Activity Relationship (SAR) Insights:

Studies have shown that the nature of the substituent attached to the carboxylate group plays a crucial role in the inhibitory activity. For instance, the 3,4-dichlorothiophenol ester of this compound has demonstrated high in vitro telomerase inhibitory activity.[11] This suggests that the electronic and steric properties of the ester group are critical for effective binding to the enzyme.

Diagram 3: General Workflow for Telomerase Inhibitor Screening

Sources

- 1. uakron.edu [uakron.edu]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Formylpyridine-2-carboxylic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of 6-Formylpyridine-2-carboxylic Acid

Foreword

As a Senior Application Scientist, my experience has shown that a molecule's utility is inextricably linked to the certainty of its structure. For bifunctional scaffolds like this compound (6-FPCA), which stand at the crossroads of synthetic chemistry, medicinal research, and material science, rigorous structural validation is not merely a procedural step but the very foundation of innovation. This guide is designed for the practicing researcher and drug development professional. It moves beyond simple data reporting to provide a cohesive analytical strategy, emphasizing the causal logic behind our instrumental choices and validating our findings through a multi-technique approach.

The Molecular Blueprint: Understanding this compound

This compound is a heterocyclic organic compound built upon a pyridine core.[1] Its significance stems from the strategic placement of two highly reactive functional groups: a carboxylic acid at the 2-position and a formyl (aldehyde) group at the 6-position.[1] This specific arrangement creates a versatile chemical intermediate and a valuable building block for synthesizing more complex molecules, including ligands for coordination chemistry and heterocyclic compounds with potential pharmaceutical activity.[1][2] Notably, derivatives of 6-FPCA have been investigated for their potential as telomerase inhibitors, highlighting its relevance in drug discovery pipelines.[3][4]

Core Physicochemical Identity

A precise understanding begins with fundamental identifiers. The data below is consolidated from authoritative chemical databases.

| Property | Value | Reference |

| CAS Number | 499214-11-8 | [1][5][6] |

| Molecular Formula | C₇H₅NO₃ | [1][6] |

| Molecular Weight | 151.12 g/mol | [1][6] |

| IUPAC Name | This compound | [6] |

| InChI Key | DAUQNAWDINBWER-UHFFFAOYSA-N | [1][6] |

| Canonical SMILES | C1=CC(=NC(=C1)C(=O)O)C=O | [1][6] |

| Physical Form | Solid |

The Analytical Gauntlet: A Multi-Pronged Strategy for Structural Verification

Confirming the identity and purity of 6-FPCA requires a synergistic application of multiple analytical techniques. No single method provides a complete picture; instead, we build a case for the structure by correlating data from orthogonal sources. The workflow below illustrates a robust strategy for comprehensive characterization.

Caption: Integrated workflow for the structural analysis of 6-FPCA.

Nuclear Magnetic Resonance (NMR): Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides unambiguous information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Expertise & Rationale

For 6-FPCA, ¹H NMR confirms the substitution pattern on the pyridine ring and the presence of the distinct aldehyde and carboxylic acid protons. ¹³C NMR complements this by identifying all unique carbon atoms, including the two critical carbonyl carbons. The choice of solvent is paramount; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as its polarity effectively dissolves the sample and its low proton exchange rate allows for the observation of the acidic carboxylic proton, which would be lost in solvents like D₂O.

Expected Spectral Data

The electron-withdrawing nature of the nitrogen atom and the two carbonyl groups significantly influences the chemical shifts of the aromatic protons, pushing them downfield.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| ¹H | ~12.0 - 14.0 | Broad Singlet | Carboxylic Acid (-COOH) proton. Broadness due to hydrogen bonding and exchange. |

| ¹H | ~9.9 - 10.1 | Singlet | Aldehyde (-CHO) proton. Unmistakable downfield shift. |

| ¹H | ~7.8 - 8.2 | Multiplet | Aromatic protons (3H) on the pyridine ring.[1] Specific splitting (dd, t) reveals their coupling. |

| ¹³C | ~185 - 195 | Carbonyl | Aldehyde carbon. |

| ¹³C | ~160 - 170 | Carbonyl | Carboxylic acid carbon. |

| ¹³C | ~120 - 155 | Aromatic | Pyridine ring carbons (5 signals). |

Detailed Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of 6-FPCA directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆. The choice of this solvent is critical for observing the exchangeable -COOH proton.

-

Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief application of a heat gun may be necessary if solubility is low, but avoid overheating.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the DMSO-d₆ and properly shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, 30° pulse angle, 2-second relaxation delay).

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Integrate all signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

While NMR maps the atomic framework, Fourier-transform infrared (IR) spectroscopy provides rapid and definitive confirmation of the functional groups present.

Expertise & Rationale

The value of IR in this context is its ability to instantly validate the presence of the three key functionalities: the carboxylic acid O-H, the two distinct carbonyl (C=O) groups, and the aromatic ring. Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets as it requires minimal sample preparation and eliminates potential moisture contamination, which can obscure the critical O-H stretching region.

Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid Dimer |

| ~1690 | C=O stretch | Aldehyde (Aromatic) |

| 1600 - 1450 | C=C / C=N stretch | Pyridine Ring |

Note: The two carbonyl peaks may overlap, appearing as a single broad or shouldered peak.

Detailed Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid 6-FPCA powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. This is crucial for obtaining a strong, high-quality signal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key absorption bands and compare them to expected values to confirm the presence of the target functional groups.

Mass Spectrometry: The Final Verdict on Molecular Weight

Mass spectrometry (MS) serves as the ultimate arbiter of molecular weight and formula.

Expertise & Rationale

Electrospray ionization (ESI) is the ideal technique for 6-FPCA, as it is a soft ionization method that will readily protonate or deprotonate the molecule, yielding a strong signal for the molecular ion without significant fragmentation. Running in both positive and negative ion modes can provide complementary information.

-

Positive Mode ([M+H]⁺): Expected m/z = 152.12

-

Negative Mode ([M-H]⁻): Expected m/z = 150.11

High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, matching the observed mass to the theoretical mass of C₇H₅NO₃ to within a few parts per million (ppm), providing an unequivocal formula confirmation.

Conclusion: A Synthesis of Evidence

The structural characterization of this compound is a clear demonstration of the power of a multi-technique analytical approach. NMR spectroscopy defines the precise atomic arrangement, IR spectroscopy provides rapid confirmation of essential functional groups, and mass spectrometry validates the molecular formula. By integrating these datasets, researchers and drug developers can proceed with confidence, knowing that the structural foundation of their subsequent work—be it synthesis, biological screening, or materials development—is secure.

References

- Vulcanchem. (n.d.). This compound hydrochloride - 2059941-86-3.

- Smolecule. (n.d.). Buy this compound | 499214-11-8.

- Alfa Chemistry. (n.d.). CAS 499214-11-8 this compound.

- LookChem. (n.d.). 6-FORMYL-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER 69950-65-8 wiki.

-

Jew, S. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-12. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). This compound | 499214-11-8.

-

PubChem. (n.d.). This compound | C7H5NO3 | CID 14061384. Retrieved from [Link]

- ResearchGate. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities.

- Sigma-Aldrich. (n.d.). 6-Formyl-2-pyridinecarboxylic acid.

-

Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 19, 219-228. Retrieved from [Link]

- Natural Products Atlas. (2022). Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683).

- ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.

Sources

- 1. Buy this compound | 499214-11-8 [smolecule.com]

- 2. This compound hydrochloride (2059941-86-3) for sale [vulcanchem.com]

- 3. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C7H5NO3 | CID 14061384 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 6-Formylpyridine-2-carboxylic Acid

Foreword: The Strategic Importance of a Bifunctional Scaffold

6-Formylpyridine-2-carboxylic acid is a heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical development and materials science. Its molecular architecture, featuring a pyridine ring strategically substituted with both an aldehyde and a carboxylic acid, renders it a uniquely versatile building block.[1][2] These functional groups, with their distinct reactivities, allow for sequential and selective chemical transformations, making the molecule an ideal starting point for the synthesis of complex molecular targets, including telomerase inhibitors and novel ligands for coordination chemistry.[1][3][4] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, focusing on the underlying chemical principles, field-proven protocols, and the rationale behind experimental design.

Retrosynthetic Analysis and Core Synthetic Philosophies

A logical approach to any synthesis begins with retrosynthesis. For this compound, the analysis reveals that the most practical strategies involve the functionalization of a pre-existing, appropriately substituted pyridine core rather than constructing the ring itself. The primary challenge lies in achieving the precise oxidation states at the C2 and C6 positions.

The key retrosynthetic disconnections point toward three primary precursor molecules:

-

6-Methylpyridine-2-carboxylic acid: A direct precursor where the methyl group requires selective oxidation to an aldehyde.

-

2,6-Pyridinedimethanol: A diol precursor requiring differential oxidation of the two primary alcohol groups.

-

2,6-Lutidine (2,6-Dimethylpyridine): A common and inexpensive starting material requiring a two-stage selective oxidation process.

Caption: Retrosynthetic pathways to this compound.

This guide will dissect the synthetic routes stemming from these precursors, with a focus on practical execution and mechanistic understanding.

Synthetic Route I: Selective Oxidation of 6-Methylpyridine-2-carboxylic Acid

This is arguably the most direct route, contingent on the commercial availability of the starting material, 6-methylpyridine-2-carboxylic acid (also known as 6-methylpicolinic acid).[5][6] The core of this strategy is the selective oxidation of a methyl group to an aldehyde in the presence of a carboxylic acid.

Causality of Reagent Selection: The transformation of a benzylic-type methyl group to an aldehyde requires a carefully chosen oxidizing agent to prevent over-oxidation to a second carboxylic acid. Selenium dioxide (SeO₂) is a classic and highly effective reagent for this specific purpose. The mechanism involves an initial ene reaction to form an allyl seleninic acid, followed by a[1][2]-sigmatropic rearrangement, which, after hydrolysis, yields the aldehyde. This pathway is favored for activated methyl groups adjacent to an aromatic system and is generally mild enough to leave the existing carboxylic acid untouched.

Experimental Protocol: SeO₂ Oxidation

Objective: To synthesize this compound via selenium dioxide oxidation of 6-Methylpyridine-2-carboxylic acid.

Materials:

-

6-Methylpyridine-2-carboxylic acid (1.0 eq)

-

Selenium Dioxide (SeO₂) (1.1 eq)

-

Dioxane (solvent)

-

Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Hydrochloric Acid (HCl), 2M

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methylpyridine-2-carboxylic acid in a mixture of dioxane and a small amount of water (e.g., 50:1 v/v).

-

Reagent Addition: Add selenium dioxide to the suspension.

-

Heating: Heat the reaction mixture to reflux (approximately 100-102°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.

-

Work-up:

-

Cool the mixture to room temperature. A black precipitate of elemental selenium will be present.

-

Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with additional dioxane.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

-

Purification:

-

Dissolve the crude residue in ethyl acetate.

-

Wash the organic solution with saturated sodium bicarbonate solution to remove any unreacted starting material and the seleninic acid byproduct.

-

The aqueous layer now contains the sodium salt of the product. Carefully acidify the aqueous layer with 2M HCl to a pH of ~3-4, at which point the product will precipitate.

-

Extract the acidified aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.

-

Caption: Experimental workflow for the oxidation of 6-methylpyridine-2-carboxylic acid.

Synthetic Route II: Two-Stage Oxidation from 2,6-Lutidine

Step 2a: Synthesis of 6-Methylpyridine-2-carboxylic acid

Causality of Reagent Selection: To convert a methyl group fully to a carboxylic acid, a strong oxidizing agent is required. Potassium permanganate (KMnO₄) is a classic choice. The reaction proceeds through a series of oxidative steps, ultimately cleaving the C-H bonds of the methyl group to form the carboxylate. The key to achieving mono-oxidation is careful control over stoichiometry. Using a slight sub-stoichiometric amount of KMnO₄ relative to the 2,6-lutidine ensures that a portion of the starting material remains unreacted, minimizing the formation of the di-acid (2,6-pyridinedicarboxylic acid).

Experimental Protocol: KMnO₄ Mono-oxidation

Objective: To synthesize 6-Methylpyridine-2-carboxylic acid from 2,6-Lutidine.

Materials:

-

2,6-Lutidine (1.0 eq)

-

Potassium Permanganate (KMnO₄) (~2.0-2.5 eq)

-

Water

-

Sulfuric Acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

Procedure:

-

Reaction Setup: Add 2,6-lutidine to a large volume of water in a multi-necked flask equipped with a mechanical stirrer and a thermometer.

-

Permanganate Addition: Heat the solution to ~80-90°C. Slowly add solid KMnO₄ in small portions. The addition is highly exothermic; maintain the temperature below 100°C. The purple color of the permanganate will disappear as it is consumed.

-

Reaction Completion: Continue the addition over several hours until a persistent brown precipitate of manganese dioxide (MnO₂) is observed. Stir at temperature for an additional hour after the final addition.

-

Work-up:

-

Cool the reaction mixture and filter off the MnO₂.

-

To the filtrate, add sodium bisulfite to destroy any remaining permanganate.

-

Carefully acidify the clear solution with concentrated sulfuric acid to the isoelectric point (pH ~3.5). The product will precipitate out of the solution.

-

-

Purification:

-

Cool the suspension in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Step 2b: Oxidation to this compound

Once 6-methylpyridine-2-carboxylic acid is synthesized and purified, the procedure described in Synthetic Route I is followed to obtain the final product.

Synthetic Route III: Differential Oxidation of 2,6-Pyridinedimethanol

This route offers an alternative pathway, particularly if 2,6-pyridinedicarboxylic acid or its esters are the most accessible starting materials. The strategy involves reducing both carboxyl groups to alcohols and then performing a challenging differential oxidation.

Step 3a: Synthesis of 2,6-Pyridinedimethanol

2,6-Pyridinedimethanol is readily prepared by the reduction of dimethyl 2,6-pyridinedicarboxylate.[8] A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in methanol.[8]

Step 3b: Selective Oxidation to the Aldehyde-Acid

Causality of Reagent Selection: This is the most challenging step of the route. A mild, selective oxidant is needed to convert one primary alcohol to an aldehyde without affecting the other and without over-oxidation. Manganese dioxide (MnO₂) is the reagent of choice for this transformation. MnO₂ is a heterogeneous oxidant that preferentially oxidizes benzylic and allylic alcohols. By controlling the stoichiometry (using ~1 equivalent of MnO₂), one can favor the formation of the hydroxy-aldehyde intermediate. Subsequently, a stronger oxidant can be used to convert the remaining alcohol to the carboxylic acid.

A more direct, albeit complex, approach involves catalytic methods using reagents like TEMPO with a co-oxidant, where reaction conditions can sometimes be tuned for differential oxidation, but this often leads to mixtures. The two-step oxidation via an isolated intermediate is generally more reliable for achieving high purity.

Product Characterization and Data

Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₃ | [9] |

| Molecular Weight | 151.12 g/mol | [9] |

| Appearance | Solid | |

| IUPAC Name | This compound | [9] |

| CAS Number | 499214-11-8 | [9] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include a distinct aldehyde proton (singlet, ~10 ppm), and three aromatic protons on the pyridine ring, in addition to a broad signal for the carboxylic acid proton.

-

¹³C NMR: Key signals would include the carbonyl carbons for the aldehyde (~190-200 ppm) and the carboxylic acid (~165-175 ppm), along with the carbons of the pyridine ring.

-

IR Spectroscopy: Characteristic stretches for the C=O of the aldehyde (~1700 cm⁻¹), the C=O of the carboxylic acid (~1720 cm⁻¹), and the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) would be expected.

Safety and Handling

Compound Hazards: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[9] It can cause skin and serious eye irritation. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Reagent Hazards:

-

Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Must be handled in a fume hood with extreme care.

-

Potassium Permanganate (KMnO₄): A strong oxidizer. Avoid contact with combustible materials.

-

Strong Acids (H₂SO₄, HCl): Corrosive. Handle with appropriate care to avoid skin and respiratory tract burns.

Conclusion

The synthesis of this compound is an achievable goal for the proficient organic chemist, with several viable pathways available. The optimal choice of route is dictated primarily by the cost and availability of the starting materials.

-

Route I is the most direct and efficient if 6-methylpyridine-2-carboxylic acid is commercially available.

-

Route II provides a cost-effective alternative from the bulk chemical 2,6-lutidine, though it requires an additional synthetic step.

-

Route III is a more complex but feasible option if starting from pyridine-2,6-dicarboxylic acid derivatives.

Each route presents unique challenges in controlling selectivity, but with careful execution of the protocols outlined in this guide, high-purity this compound can be reliably synthesized, enabling further research and development in the myriad fields that utilize this valuable bifunctional building block.

References

- Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters.

- This compound | 499214-11-8. Smolecule.

- This compound hydrochloride - 2059941-86-3. Vulcanchem.

- Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities.

- This compound | C7H5NO3. PubChem.

- 6-Formyl-2-pyridinecarboxylic acid. Sigma-Aldrich.

- 6-Methylpyridine-2-carboxylic acid | C7H7NO2. PubChem.

- 2,6-Pyridinedimethanol synthesis. ChemicalBook.

- 2,6-dimethylpyridine - Organic Syntheses Procedure. Organic Syntheses.

- 2-Pyridinecarboxylic acid, 6-methyl-. NIST WebBook.

Sources

- 1. Buy this compound | 499214-11-8 [smolecule.com]

- 2. This compound hydrochloride (2059941-86-3) for sale [vulcanchem.com]

- 3. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Pyridinecarboxylic acid, 6-methyl- [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | C7H5NO3 | CID 14061384 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Formylpyridine-2-carboxylic acid molecular weight

An In-depth Technical Guide to 6-Formylpyridine-2-carboxylic Acid: A Bifunctional Building Block for Advanced Synthesis and Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will move beyond a simple recitation of facts to provide a foundational understanding of its properties, reactivity, and applications, grounded in established scientific principles and demonstrated methodologies.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 6-formylpicolinic acid, is a pyridine ring strategically substituted with both a carboxylic acid at the 2-position and a formyl (aldehyde) group at the 6-position.[1] This unique arrangement of electron-withdrawing groups on the pyridine scaffold imparts distinct chemical characteristics and renders it a highly versatile bifunctional building block.[1][2]

The presence of both an aldehyde and a carboxylic acid allows for selective, orthogonal chemical transformations, making it an invaluable starting material for constructing more complex molecular architectures.[2] Its core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₃ | [1][3] |

| Molecular Weight | 151.12 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 499214-11-8 | [1][3] |

| Appearance | Solid | |

| SMILES | C1=CC(=NC(=C1)C(=O)O)C=O | [1][3] |

| InChI Key | DAUQNAWDINBWER-UHFFFAOYSA-N | [1][3] |

A hydrochloride salt version of this compound also exists (CAS: 2059941-86-3), which offers enhanced solubility in aqueous media due to the protonation of the pyridine nitrogen.[2]

Caption: 2D structure of this compound.

Synthesis Methodologies

The synthesis of this compound is non-trivial due to the presence of two sensitive functional groups. Common strategies often involve the controlled oxidation of a precursor or direct formylation.

-

Oxidation of 6-methyl-2-pyridinecarboxylic acid: This is a common laboratory-scale approach. The methyl group can be selectively oxidized to an aldehyde using a suitable oxidizing agent like selenium dioxide (SeO₂). The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the dicarboxylic acid.

-

Formylation of Pyridine Derivatives: Direct formylation of pyridine-2-carboxylic acid can be achieved using formylating agents under specific catalytic conditions.[1] This method requires careful control to ensure regioselectivity at the 6-position.

-

Multi-component Reactions: Modern synthetic approaches leverage multi-component reactions to construct the substituted pyridine ring in a more efficient manner, sometimes using the final product itself as a catalyst for other reactions.[1]

Caption: Generalized synthetic workflow for the target compound.

Chemical Reactivity: A Tale of Two Functional Groups

The true synthetic utility of this molecule lies in the differential reactivity of its aldehyde and carboxylic acid functionalities. This allows for a stepwise derivatization, enabling the construction of complex molecules.

-

Reactions at the Carboxylic Acid Group: The carboxylic acid can readily undergo standard transformations such as:

-

Esterification: Reaction with alcohols under acidic catalysis to form esters.

-

Amidation: Coupling with amines using standard coupling agents (e.g., TBTU, HATU) to form amides.[4] This is a cornerstone of its use in medicinal chemistry.

-

Reduction: Selective reduction to the corresponding alcohol is possible but requires careful choice of a reducing agent (e.g., borane complexes) that will not affect the aldehyde.

-

-

Reactions at the Aldehyde Group: The formyl group is a classic electrophile and participates in:

-

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Reductive Amination: Condensation with a primary or secondary amine to form an imine, followed by in-situ reduction to yield a substituted amine.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

The strategic selection of reagents and reaction sequences allows chemists to precisely control which functional group reacts, unlocking a vast chemical space for exploration.

Caption: Key reactivity pathways of the bifunctional core molecule.

Applications in Drug Discovery and Research

The unique structure of this compound makes it a privileged scaffold in medicinal chemistry and a versatile tool in broader chemical research.

Building Block for Bioactive Molecules

Its primary application is as an intermediate in the synthesis of novel therapeutic agents. Pyridine-based structures are common in pharmaceuticals, and this compound provides a robust entry point for creating libraries of derivatives for screening.[5]

Case Study: Synthesis of Telomerase Inhibitors

A notable application is in the development of telomerase inhibitors for cancer therapy.[6] Researchers have prepared a series of pyridine-2-carboxylate derivatives by coupling this compound with various phenols, thiophenols, and anilines.[4][6] One such derivative, a 3,4-dichlorothiophenol ester, demonstrated significant telomerase inhibitory activity and in vivo tumor suppression.[6]

Experimental Protocol: Synthesis of a Thioester Derivative

This protocol is a representative example of the amide/ester coupling reactions central to the use of this building block.

Objective: To synthesize a thioester derivative by coupling this compound with a substituted thiophenol.

Materials:

-

This compound

-

Substituted thiophenol (e.g., 3,4-dichlorothiophenol)

-

Coupling agent: 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous Dichloromethane (DCM)

Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM.

-

Activation: Add the coupling agent TBTU (1.1 eq) and the base DIPEA (2.5 eq) to the solution. Stir at room temperature for 20-30 minutes. The formation of the activated ester is the crucial step; using a robust coupling agent like TBTU ensures high efficiency.[4]

-

Nucleophilic Attack: Add the substituted thiophenol (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the desired thioester derivative.

Ligand Development and Catalysis

The pyridine nitrogen and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. This makes the molecule and its derivatives excellent candidates for developing ligands used in coordination chemistry and catalysis.[1] The resulting metal complexes can be explored for applications in areas like asymmetric synthesis or as novel materials with specific electronic properties.[2]

Analytical Characterization

Confirming the identity and purity of this compound and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expect characteristic signals for the aldehyde proton (~9-10 ppm), the carboxylic acid proton (>10 ppm, often broad), and three distinct aromatic protons on the pyridine ring (~7.5-8.5 ppm).

-

¹³C NMR: Key resonances include the carbonyl carbons of the aldehyde (~190 ppm) and the carboxylic acid (~165 ppm), along with the aromatic carbons of the pyridine ring.[7]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid will be prominent around 3000 cm⁻¹.

-

Two distinct C=O stretching bands will be visible: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the aldehyde (~1690-1715 cm⁻¹).

-

C-N and C-C stretching vibrations from the pyridine ring will appear in the 1400-1600 cm⁻¹ region.[8]

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (151.12 g/mol ) and provide fragmentation patterns useful for structural elucidation.[3]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] It can also cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.[9]

Conclusion and Future Outlook

This compound is more than just another chemical reagent; it is a sophisticated molecular tool. Its bifunctional nature provides a platform for selective and controlled synthesis, making it a high-value intermediate in the quest for novel pharmaceuticals and advanced materials. Future research will likely focus on expanding the library of derivatives, exploring its use in novel catalytic systems, and incorporating it into more complex, biologically active natural product syntheses.[2] Its potential as a foundational element in combinatorial chemistry and high-throughput screening ensures its continued relevance in the scientific community.

References

- Vulcanchem. This compound hydrochloride - 2059941-86-3.

- Smolecule. Buy this compound | 499214-11-8.

- PubChem. This compound | C7H5NO3 | CID 14061384.

- Sigma-Aldrich. 6-Formyl-2-pyridinecarboxylic acid.

-

Jew, S.S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-12. Available from: [Link]

-

ResearchGate. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Available from: [Link]

- Molbase. 6-FORMYL-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER 69950-65-8 wiki.

- Alfa Chemistry. CAS 499214-11-8 this compound.

- BLD Pharm. Methyl 6-formyl-2-pyridinecarboxylate | 69950-65-8.

-

National Institutes of Health. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Available from: [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

-

ResearchGate. FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Available from: [Link]

Sources

- 1. Buy this compound | 499214-11-8 [smolecule.com]

- 2. This compound hydrochloride (2059941-86-3) for sale [vulcanchem.com]

- 3. This compound | C7H5NO3 | CID 14061384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

Introduction: Understanding the Significance of Solubility

An In-Depth Technical Guide to the Solubility of 6-Formylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional heterocyclic compound featuring a pyridine core substituted with a carboxylic acid at the 2-position and a formyl (aldehyde) group at the 6-position.[1][2] Its molecular formula is C₇H₅NO₃ with a molecular weight of 151.12 g/mol .[1] This unique arrangement of functional groups makes it a valuable building block in organic synthesis, a versatile ligand in coordination chemistry, and a scaffold for novel materials and potential therapeutic agents.[1][3]

For any of these applications, particularly in drug development and formulation, understanding the compound's solubility is a critical first step.[4][5] Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, dictates a compound's bioavailability, manufacturability, and overall utility.[5] Poor solubility can be a significant bottleneck, hindering the progression of promising drug candidates.[6] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound, offering field-proven methodologies and the rationale behind them.

Core Physicochemical Properties Influencing Solubility

The solubility of a compound is not an isolated property but rather an outcome of its intrinsic physicochemical characteristics. For this compound, the key determinants are its molecular structure, potential for ionization, and solid-state properties.

| Property | Value / Description | Significance for Solubility | Source(s) |

| Molecular Formula | C₇H₅NO₃ | Provides the basis for molecular weight. | [1] |

| Molecular Weight | 151.12 g/mol | A low molecular weight is generally favorable for solubility. | [2] |

| Functional Groups | Carboxylic Acid (-COOH), Aldehyde (-CHO), Pyridine (Aromatic Amine) | The carboxylic acid and pyridine nitrogen are ionizable, making solubility highly pH-dependent. All three groups can participate in hydrogen bonding, influencing interactions with polar solvents. | [1] |

| Amphoteric Nature | Contains both an acidic (carboxylic acid) and a basic (pyridine nitrogen) center. | The compound can exist as a cation, anion, zwitterion, or neutral molecule depending on the pH of the solution. Solubility is lowest at the isoelectric point and increases in acidic or basic conditions. | [7][8] |

| Physical Form | Solid | The energy required to overcome the crystal lattice forces (lattice energy) must be surpassed by the energy of solvation for dissolution to occur. |

Theoretical Framework: The Impact of pH on an Amphoteric Compound

As an amphoteric substance, this compound can donate a proton from its carboxylic acid group and accept a proton at its pyridine nitrogen atom. This dual nature means its net charge and, consequently, its aqueous solubility, are profoundly influenced by the pH of the medium.[9][10] The relationship between the different ionization states is illustrated below.

Caption: Ionization states of this compound.

The solubility of the ionized forms (cationic and anionic) is significantly higher than that of the neutral or zwitterionic form due to strong ion-dipole interactions with water molecules.[9] Therefore, the compound is expected to exhibit a "U-shaped" pH-solubility profile, with minimum solubility around its isoelectric point and increased solubility at low and high pH values.[7][9]

Quantitative Solubility Profile

While comprehensive, peer-reviewed solubility data for this compound is limited, available information provides a strong directional understanding. For context, data for the parent compound, picolinic acid (pyridine-2-carboxylic acid), which lacks the formyl group, is also presented.

| Solvent | Classification | Solubility of this compound (mg/mL) | Solubility of Picolinic Acid (mg/mL) | Rationale for Interaction | Source(s) |

| Water | Polar Protic | 5 - 10 (Moderate) | ~887 (Very High) | Hydrogen bonding with the carboxylic acid, aldehyde, and pyridine nitrogen. The formyl group appears to significantly reduce aqueous solubility compared to the parent picolinic acid. | [1] |

| Methanol | Polar Protic | 50 - 200 (Excellent) | Very Soluble | Strong hydrogen bonding between the solvent's hydroxyl group and the solute's functional groups. | [1][11] |

| DMSO | Polar Aprotic | 50 - 200 (Excellent) | Soluble | Strong dipole-dipole interactions and ability to accept hydrogen bonds. | [1][12] |

| Acetonitrile | Polar Aprotic | 10 - 40 (Moderate) | ~17.0 (Slightly Soluble) | Moderate polarity allows for dipole-dipole interactions, but less effective solvation compared to protic solvents. | [1][11] |

| Acetone | Polar Aprotic | 10 - 40 (Moderate) | Soluble | Dipole-dipole interactions with the solute's polar groups. | [1][12] |

Experimental Determination of Solubility

Accurate solubility determination requires robust, well-controlled experimental methods. The choice of method depends on the required precision and the properties of the compound. For regulatory and pharmaceutical development purposes, the equilibrium shake-flask method is the gold standard.[13][14] Potentiometric titration offers a faster alternative for determining both intrinsic solubility and pKa.[15][16]

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method (ICH M9 Guideline)

This method measures the equilibrium solubility, which is the concentration of a solute in a saturated solution when excess solid is present.[17][18] It is the definitive method for Biopharmaceutics Classification System (BCS) determination.[19]

Causality Behind Experimental Choices:

-

Temperature Control (37 ± 1 °C): This temperature is chosen to mimic physiological conditions in the human body, which is critical for predicting in vivo behavior.[13][20]

-

pH Range (1.2, 4.5, 6.8): These pH values represent the conditions in the stomach and different parts of the small intestine, providing a comprehensive profile of solubility throughout the gastrointestinal tract.[17][21]

-

Equilibration Time: Sufficient time is required to ensure the system has reached a true thermodynamic equilibrium between the dissolved and undissolved solid. This is verified by taking measurements at multiple time points until the concentration plateaus.[18]

-

Validated Analytical Method: The use of a specific and validated assay (e.g., HPLC-UV) is crucial for accurately quantifying the dissolved compound without interference from impurities or degradants.[18]

Caption: Workflow for Potentiometric Solubility Determination.

Step-by-Step Methodology:

-

System Preparation: Calibrate a potentiometer using standard pH 4, 7, and 10 buffers. [22]2. Sample Preparation: Prepare a suspension of a precisely weighed amount of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl). [22]3. Inerting: Purge the suspension with nitrogen for 10-15 minutes before and during the titration to displace dissolved carbon dioxide. [22]4. Titration: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the suspension by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable before proceeding.

-

Analysis: Plot the pH versus the volume of titrant added. The resulting curve will show buffer regions corresponding to the pKa values. Specialized software or mathematical models are then used to analyze the titration data from the suspension to calculate both the pKa(s) and the intrinsic solubility (S₀) of the neutral compound. [15][16]

Complementary Approaches: In Silico Solubility Prediction

In modern drug discovery, computational (in silico) models are increasingly used to predict physicochemical properties like solubility before a compound is even synthesized. [6]These methods use the molecular structure to estimate solubility based on various descriptors, such as LogP, molecular weight, and topological indices. [23]

-

Fragment-based models: These methods calculate solubility by summing the contributions of different molecular fragments. [6]* Machine Learning (ML) Models: ML algorithms can be trained on large datasets of known compounds to predict the solubility of new chemical entities with increasing accuracy. [4]* Molecular Dynamics (MD) Simulations: These simulations can compute solubility parameters to predict the miscibility of a drug with excipients, which is crucial for formulation development. [24] While these predictive tools are invaluable for high-throughput screening and prioritizing candidates, they do not replace the need for experimental verification. [23]They are best used as a complementary approach to guide experimental design and resource allocation.

Conclusion

The solubility of this compound is a complex property governed by its amphoteric nature and its capacity for hydrogen bonding. It exhibits moderate solubility in water, which is highly dependent on pH, and excellent solubility in polar protic solvents like methanol and DMSO. [1]A thorough characterization requires empirical determination using standardized protocols. The shake-flask method, as outlined by ICH guidelines, provides the definitive equilibrium solubility data required for biopharmaceutical classification, while potentiometric titration offers an efficient route to determining both pKa and intrinsic solubility. By integrating theoretical understanding with rigorous experimental practice, researchers can effectively navigate the challenges associated with this compound's solubility, enabling its successful application in synthesis, materials science, and drug development.

References

-

Nguyen, T., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Scientific Reports. [Link]

-

Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

-

Bergström, C.A.S., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. European Journal of Pharmaceutical Sciences. [Link]

-

Gupta, S.S., et al. (2018). Prediction of Solubility Parameters and Miscibility of Pharmaceutical Compounds by Molecular Dynamics Simulations. The Journal of Physical Chemistry B. [Link]

-

Ott, D., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

Ott, D., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. PubMed. [Link]

-

Zhou, L., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed. [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

Oltra-Noguera, C., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]

-

Garcia, M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

Milošević, M.D., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]

-

Admescope. (2024). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

ResearchGate. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

-

Scilit. (2013). Solubility–pH profiles of some acidic, basic and amphoteric drugs. [Link]

-

ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]

-

de Matos, R.P.A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

-

askIITians. (2024). How does pH affect solubility?. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

Food and Drug Administration, Taiwan. (2020). ICH M9 Guideline on Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Legislation.gov.uk. a.6. water solubility. [Link]

-

World Health Organization. (2019). Annex 4: Proposal for a harmonized guideline for the dissolution test for solid oral dosage forms. [Link]

-

de Campos, V.E.M., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Jinjing Chemical. (2024). What is the solubility of Pyridine-2,3-dicarboxylic Acid in water?. [Link]

-

Natural Products Atlas. 6-(methoxycarbonyl)pyridine-2-carboxylic acid. [Link]

-

National Center for Biotechnology Information. 6-(Methoxycarbonyl)pyridine-2-carboxylic acid. PubChem Compound Database. [Link]

Sources

- 1. Buy this compound | 499214-11-8 [smolecule.com]

- 2. This compound | C7H5NO3 | CID 14061384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride (2059941-86-3) for sale [vulcanchem.com]

- 4. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. How does pH affect solubility? - askIITians [askiitians.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. who.int [who.int]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ema.europa.eu [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. admescope.com [admescope.com]

- 20. scielo.br [scielo.br]

- 21. capa.org.tw [capa.org.tw]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Hazards of 6-Formylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

6-Formylpyridine-2-carboxylic acid (FPCA) is a bifunctional molecule with significant potential in organic synthesis and medicinal chemistry.[1] Its pyridine core, substituted with both a carboxylic acid and an aldehyde group, offers versatile reactivity for constructing more complex molecular architectures.[1] However, as a relatively novel compound, a comprehensive toxicological and safety profile is not yet fully established in publicly accessible literature. This guide, therefore, serves as a consolidation of available safety data, an elucidation of its known hazards, and a framework for its cautious handling in a research and development setting. The underlying principle of this document is to empower the user with evidence-based safety practices while transparently acknowledging the existing data gaps. All protocols and recommendations are designed to be self-validating systems, encouraging a culture of safety and critical assessment in the laboratory.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is the unambiguous identification of the substance.

| Identifier | Data | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 6-Formylpicolinic acid, 2-Pyridinecarboxylic acid, 6-formyl- | [2] |

| CAS Number | 499214-11-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅NO₃ | [1][4][5][6] |

| Molecular Weight | 151.12 g/mol | [1][2][6] |

| Structure | A pyridine ring with a formyl group at position 6 and a carboxylic acid group at position 2. | [1] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The primary, officially notified hazard for this compound is acute oral toxicity.[2]

GHS Classification:

GHS Label Elements:

Expert Analysis of Hazard Profile:

While the official classification is limited to acute oral toxicity, the presence of an aldehyde functional group suggests a potential for skin and eye irritation.[2] Aldehydes are known to be reactive functional groups that can interact with biological macromolecules. Therefore, it is prudent to treat this compound as a potential irritant, even in the absence of specific data. The toxicological properties have not been thoroughly investigated, and as such, the compound should be handled with the care afforded to substances of unknown toxicity.[1]

Section 3: Toxicological Summary

A significant challenge in assessing the risk of this compound is the limited availability of comprehensive toxicological data. The following table summarizes the current state of knowledge.

| Toxicological Endpoint | Data | Notes |

| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed). | This is the most consistently reported hazard.[2][6] |

| Dermal Toxicity | No data available. | |

| Inhalation Toxicity | No data available. | |

| Skin Corrosion/Irritation | No specific data available. PubChem lists "Irritant" as a primary hazard. | Due to the aldehyde functional group, irritation should be considered a potential hazard. |

| Serious Eye Damage/Irritation | No specific data available. | Assume potential for irritation. |

| Respiratory or Skin Sensitization | No data available. | |

| Germ Cell Mutagenicity | No data available. | |

| Carcinogenicity | No data available. | |

| Reproductive Toxicity | No data available. | |

| Specific Target Organ Toxicity (Single and Repeated Exposure) | No data available. |

Causality Behind Prudent Handling: The absence of data is not an indication of safety. For novel or under-characterized compounds in a drug development pipeline, the default assumption must be that the substance presents potential hazards until proven otherwise. The reactive aldehyde and acidic carboxylic acid functionalities necessitate a cautious approach to minimize exposure.

Section 4: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is required for any procedures that may generate dust or aerosols.

-

Containment: For weighing and transferring the solid, a balance enclosure or a powder containment hood is recommended to minimize the generation of airborne dust.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile rubber) should be worn. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the substance.

-

Lab Coat: A full-sleeved laboratory coat should be worn at all times.

-

-

Respiratory Protection: If work cannot be conducted within a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter is recommended. The specific type of respirator should be selected based on a formal risk assessment.

Figure 1: PPE Decision Workflow for Handling FPCA

Section 5: First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are critical in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Ingestion | IF SWALLOWED: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2][6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

Self-Validation in Emergency Response: All laboratory personnel handling this compound must be aware of the location and operation of emergency equipment, including safety showers, eyewash stations, and first-aid kits. Regular drills and reviews of these procedures are essential.

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: As with many organic compounds, combustion may produce toxic gases, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

The response to a spill should be dictated by its scale and the potential for exposure.

Experimental Protocol: Small Spill Cleanup

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

-

Don PPE: Wear the appropriate PPE as outlined in Section 4.2.

-

Containment: For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.

-

Collection: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Disposal: Dispose of the waste, including contaminated absorbent material and cleaning supplies, as hazardous waste in accordance with local, state, and federal regulations.

Figure 2: Workflow for Small Spill Response

Section 7: Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a chemical fume hood. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Section 8: Ecological Information

There is currently no specific data available on the ecotoxicological effects of this compound. It is imperative to prevent its release into the environment. All waste material must be disposed of as hazardous waste.

Conclusion: A Commitment to Proactive Safety

The safe utilization of this compound in a research and drug development context hinges on a proactive and cautious approach. While its GHS classification indicates a moderate acute oral hazard, the lack of a complete toxicological profile necessitates handling it as a substance with unknown potential for irritation and other long-term health effects. By adhering to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this versatile chemical intermediate. The principles of scientific integrity and trustworthiness demand that we treat novel compounds with the utmost respect for their potential hazards, ensuring the safety of both the individual researcher and the broader scientific community.

References

- 1. Buy this compound | 499214-11-8 [smolecule.com]

- 2. This compound | C7H5NO3 | CID 14061384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 499214-11-8 [sigmaaldrich.com]

- 4. 499214-11-8 CAS MSDS (2-Pyridinecarboxylic acid, 6-formyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 6-Formyl-2-pyridinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

discovery of 6-Formylpyridine-2-carboxylic acid derivatives

An In-depth Technical Guide to the Discovery and Derivatization of 6-Formylpyridine-2-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of a Bifunctional Scaffold

In the landscape of modern synthetic chemistry and drug discovery, the strategic value of a molecular scaffold is often determined by its versatility. The ability to selectively modify a core structure at multiple points allows for the rapid generation of diverse chemical libraries, essential for exploring structure-activity relationships (SAR). This compound (6-FPCA) emerges as a preeminent example of such a scaffold. Its pyridine core, substituted with both an aldehyde and a carboxylic acid, presents two chemically distinct and highly reactive handles for synthetic transformation[1][2]. This guide provides an in-depth exploration of the synthesis of 6-FPCA and its derivatives, the causal logic behind these synthetic strategies, and the significant applications that have arisen from this versatile molecule, particularly in the realm of medicinal chemistry.

I. The Core Moiety: this compound (6-FPCA)

The parent compound, this compound, is an organic compound with the molecular formula C₇H₅NO₃[1][3]. The strategic placement of an electrophilic aldehyde group and a nucleophilic/acidic carboxylic acid group on a pyridine ring creates a molecule with a rich and nuanced reactivity profile[2].

Physicochemical Properties

A foundational understanding of the core molecule is paramount before exploring its derivatives.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 499214-11-8 | PubChem[3] |

| Molecular Formula | C₇H₅NO₃ | Smolecule[1] |

| Molecular Weight | 151.12 g/mol | Smolecule[1] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | PubChem[3] |

Synthesis of the 6-FPCA Core

The efficient construction of the 6-FPCA scaffold is the gateway to its extensive derivative chemistry. Several methods have been established, with the choice often depending on available starting materials and desired scale.

-

Formylation of Pyridine Derivatives : A common and direct approach involves the formylation of pyridine-2-carboxylic acid. This method utilizes formylating agents under controlled conditions to introduce the aldehyde group at the 6-position, leveraging the directing effects of the existing carboxyl group[1].

-

Multi-component Reactions : More contemporary strategies employ multi-component reactions. These elegant processes allow for the construction of the substituted pyridine ring in a single, efficient step from simpler precursors, which is a hallmark of green chemistry principles[1].

II. Synthetic Derivatization Strategies: A Tale of Two Functional Groups

The true synthetic power of 6-FPCA lies in the differential reactivity of its aldehyde and carboxylic acid functionalities. This allows for selective modification, enabling the creation of vast and diverse derivative libraries.

Caption: Synthetic pathways originating from the 6-FPCA core.

A. Modifications at the Carboxylic Acid Terminus

The carboxylic acid group is readily converted into a variety of functional groups, most notably esters, thioesters, and amides. This is typically achieved through coupling reactions.

1. Esterification & Thioesterification

The conversion to esters and their sulfur analogs, thioesters, is arguably the most explored derivatization pathway, largely due to the biological significance of the resulting compounds. The reaction involves coupling 6-FPCA with a corresponding alcohol, phenol, or thiophenol.

Causality Behind the Choice: This pathway is fundamental for modulating properties like lipophilicity, cell permeability, and metabolic stability. For instance, converting the polar carboxylic acid to a less polar ester can significantly enhance a compound's ability to cross cellular membranes. The choice of the specific alcohol or thiol allows for fine-tuning of these properties and introducing new points of interaction with biological targets.

A pivotal study in this area prepared twenty-one different pyridine-2-carboxylate derivatives by coupling 6-FPCA with various phenols, thiophenols, and anilines to explore their potential as enzyme inhibitors[4][5].